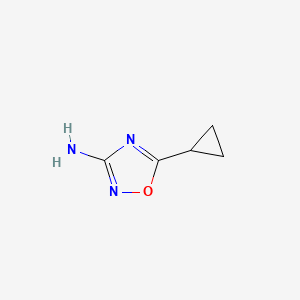

5-Cyclopropyl-1,2,4-oxadiazol-3-amine

Description

Nuclear Magnetic Resonance (NMR) Analysis

While specific NMR data for this compound is not reported, general trends for analogous oxadiazoles can be inferred:

- $$^1$$H NMR :

- $$^{13}$$C NMR :

Table 2: Predicted NMR chemical shifts

| Position | $$^1$$H Shift (ppm) | $$^{13}$$C Shift (ppm) |

|---|---|---|

| Cyclopropyl | 0.9–1.3 (m, 4H) | 10–12 |

| C3 (amine) | - | 155–158 |

| C5 (oxadiazole) | - | 152–155 |

Infrared (IR) Spectral Signatures

Key IR absorptions are anticipated as follows:

Mass Spectrometry (MS) Fragmentation Patterns

The molecular ion peak ([M]$$^+$$ ) is expected at m/z 125.13 . Characteristic fragmentation pathways include:

- Loss of cyclopropyl radical (- C$$3$$H$$5$$ , 41 Da): m/z 84.

- Cleavage of the oxadiazole ring: m/z 57 (C$$2$$H$$3$$N$$_2$$O$$^+$$).

Figure 1: Proposed fragmentation pattern

- [M]$$^+$$ → m/z 125

- m/z 125 – - C$$3$$H$$5$$ → m/z 84

- m/z 84 → m/z 57 (C$$2$$H$$3$$N$$_2$$O$$^+$$)

Structure

2D Structure

Propriétés

IUPAC Name |

5-cyclopropyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSZRALIDGBNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679763 | |

| Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868696-42-8 | |

| Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of Amidoximes with Carboxylic Acid Derivatives

One of the most common synthetic routes to 1,2,4-oxadiazoles, including 5-Cyclopropyl-1,2,4-oxadiazol-3-amine, involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. The amidoxime is typically prepared from the corresponding nitrile by reaction with hydroxylamine.

- Typical reaction conditions: Reflux in toluene or other organic solvents, often in the presence of bases like potassium carbonate or triethylamine.

- Activating agents: Coupling reagents such as EDC, DCC, CDI, TBTU, or T3P can be used to facilitate cyclization.

- Yields: Depending on the substrate and conditions, yields can range from moderate to excellent (50–97%).

- Advantages: Straightforward and versatile method applicable to various substituents.

- Limitations: Some methods require harsh conditions or expensive reagents; purification can be challenging due to by-products.

Cyclization via Intermediate Thiocarbamates

Another reported method involves the reaction of cyclopropylamine with carbon disulfide and hydroxylamine in the presence of a base to form an intermediate thiocarbamate. Subsequent hydrolysis and cyclization yield the target oxadiazole.

- Reaction pathway:

- Formation of thiocarbamate intermediate.

- Hydrolysis and ring closure to 1,2,4-oxadiazole.

- Reaction conditions: Typically conducted under basic conditions, temperature and solvent vary depending on scale.

- Industrial relevance: This method is amenable to batch or continuous flow processes, optimizing yield and environmental footprint.

Microwave-Assisted and Solvent-Free Syntheses

Recent advances include microwave-assisted synthesis and solvent-free protocols using catalysts such as ammonium fluoride on alumina. These methods offer:

- Short reaction times: Approximately 10 minutes.

- Moderate to excellent yields: 40–90%.

- Eco-friendly conditions: Reduced or no organic solvents, simplified work-up, and minimal by-products.

Summary Table of Representative Synthetic Methods for 1,2,4-Oxadiazoles (Including this compound)

Research Findings and Analysis

- The cyclization of amidoximes with acyl chlorides or esters remains the most widely used and reliable method for synthesizing 1,2,4-oxadiazoles, including the cyclopropyl-substituted variant.

- Use of coupling reagents like T3P significantly improves yields and reduces reaction times but increases cost.

- Microwave-assisted and solvent-free methods represent promising green chemistry approaches, offering rapid synthesis with good yields and minimal waste.

- Industrial production favors methods that allow continuous flow processing to enhance scalability and environmental sustainability.

- The intermediate thiocarbamate route, involving cyclopropylamine, carbon disulfide, and hydroxylamine, is a practical approach for this compound, balancing efficiency and feasibility.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Cyclopropyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions may result in the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can produce various substituted oxadiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

5-Cyclopropyl-1,2,4-oxadiazol-3-amine has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 5-Cyclopropyl-1,2,4-oxadiazol-3-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole scaffold is highly modular, with substitutions at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Cyclopropyl vs. Methyl (C5 Substituent): The cyclopropyl group in the target compound introduces ring strain (sp³ hybridization) and conformational rigidity, which can improve target binding specificity compared to the flexible methyl group .

Aromatic vs. Aliphatic Substituents:

- The phenyl-substituted analog (CAS 23432-93-1) exhibits strong π-π stacking capabilities, useful in targeting aromatic residues in enzymes. However, it may suffer from metabolic oxidation, unlike the stable cyclopropyl group .

Positional Isomerism (3 vs.

Activité Biologique

5-Cyclopropyl-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Chemical Formula : CHNO

- CAS Number : 868696-42-8

- Structure : The compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom, with a cyclopropyl group attached.

Target Interactions

This compound interacts with various biological targets through hydrogen bonding and other non-covalent interactions. Its ability to modulate enzyme activity is particularly noteworthy:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels and signaling pathways.

Cellular Effects

The compound influences multiple cellular processes:

- Gene Expression Modulation : It interacts with transcription factors and regulatory proteins, altering gene expression profiles related to oxidative stress and inflammation.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies indicate significant antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary research shows cytotoxic effects against different cancer cell lines. For instance, it demonstrated IC values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .

Comparative Biological Activity Table

Case Study 1: Anticancer Potential

In a study examining various oxadiazole derivatives, this compound was found to exhibit notable cytotoxicity against multiple cancer cell lines. The compound's derivatives were synthesized and tested for their antiproliferative effects. The results indicated that modifications to the oxadiazole ring could enhance activity significantly:

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of oxadiazole derivatives highlighted the effectiveness of this compound against specific bacterial strains. The compound's interaction with bacterial enzymes was crucial for its antimicrobial action:

- The compound was effective against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for 5-cyclopropyl-1,2,4-oxadiazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions using cyclopropyl-containing precursors. A common method includes the dehydration of semicarbazides or thiosemicarbazides with phosphorus oxychloride (POCl₃) under reflux, followed by purification via recrystallization . Optimization focuses on:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility and reaction efficiency .

- Temperature control : Maintaining 80–100°C prevents side reactions while ensuring cyclization .

- Catalyst use : Acidic or basic catalysts (e.g., triethylamine) improve reaction kinetics .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. How does the cyclopropyl group influence the compound’s stability and reactivity?

The cyclopropyl ring introduces:

- Steric strain : Enhances reactivity in ring-opening reactions with electrophiles .

- Thermal stability : The rigid structure improves thermal resilience, with decomposition temperatures >200°C (TGA data) .

- Electronic effects : Electron-donating nature stabilizes the oxadiazole ring against hydrolysis .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Discrepancies in enzyme inhibition (e.g., kinase vs. protease selectivity) often arise from:

- Substituent effects : Electron-withdrawing groups at the 3-position increase kinase affinity, while bulky groups favor protease interactions .

- Assay conditions : Varying pH (6.5 vs. 7.4) alters protonation states, affecting binding .

Methodological approach : - Perform dose-response curves across multiple assays.

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies improve yield in multi-step syntheses of functionalized derivatives?

For derivatives like 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid :

Q. How do computational models predict the compound’s physicochemical properties?

Collision cross-section (CCS) data from ion mobility spectrometry correlates with conformational flexibility:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 142.07 | 153.8 |

| [M+Na]⁺ | 164.05 | 168.2 |

| Applications : |

Q. What mechanistic insights explain its variable antimicrobial activity across bacterial strains?

The oxadiazole core disrupts bacterial membrane integrity via:

- Lipid II binding : Inhibits cell wall synthesis in Gram-positive strains (e.g., S. aureus MIC = 8 µg/mL) .

- Efflux pump susceptibility : Reduced efficacy in Gram-negative strains (e.g., E. coli MIC = 64 µg/mL) due to AcrAB-TolC overexpression .

Validation : Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to restore activity .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show selectivity?

Variability stems from:

- Cell line differences : IC₅₀ ranges from 12 µM (HeLa) to >100 µM (HEK293) due to varying expression of target proteins .

- Metabolic stability : Rapid hepatic clearance in murine models reduces systemic toxicity .

Resolution : Conduct metabolite profiling (LC-MS/MS) and compare transcriptomic data across cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.